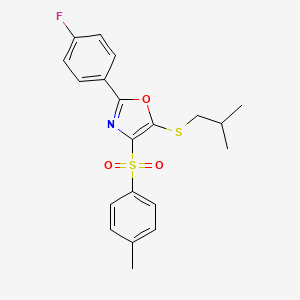

2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze molecular structures .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxazole ring is aromatic and relatively stable. The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The tosyloxy group is a good leaving group and might be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar tosyloxy group and the nonpolar isobutylthio group might give the compound both polar and nonpolar characteristics .Scientific Research Applications

Antitumor Properties

Research has shown that fluorinated benzothiazoles, similar in structure to 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole, exhibit potent cytotoxic effects in vitro against certain cancer cell lines, such as breast cancer MCF-7 (ER+) and MDA 468 (ER-) cells, indicating their potential as antitumor agents. The synthesis of these compounds involves modifications to increase their cytotoxic efficacy and selectivity towards cancer cells, while reducing their activity against non-malignant cells. For example, the introduction of fluorine atoms and amino acid conjugation to the benzothiazole nucleus has been used to enhance the antitumor properties of these compounds (Hutchinson et al., 2001) (Bradshaw et al., 2002).

Antimicrobial and Antitubercular Activity

Compounds with isoxazole and oxadiazole moieties have been evaluated for their antimicrobial and antitubercular activities. Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have shown promising results against bacterial strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and against the M. tuberculosis H37Rv strain. These findings suggest the potential application of these compounds in developing new antimicrobial agents (Shingare et al., 2018).

Neuroprotective Activities

Further research into compounds structurally related to 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole has revealed neuroprotective activities. For instance, 2-amino-1,3,4-thiadiazole based compounds have been shown to inhibit the proliferation of tumor cells derived from various cancers while exhibiting a trophic effect in neuronal cell culture. This dual activity suggests a potential for these compounds in cancer treatment and neuroprotection (Rzeski et al., 2007).

properties

IUPAC Name |

2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S2/c1-13(2)12-26-20-19(27(23,24)17-10-4-14(3)5-11-17)22-18(25-20)15-6-8-16(21)9-7-15/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJGAZHWZGZKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2767350.png)

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)

![7-[(4-Bromophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2767357.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2767358.png)

![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)